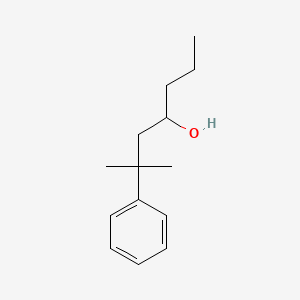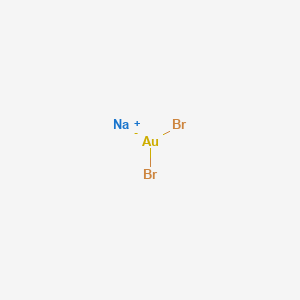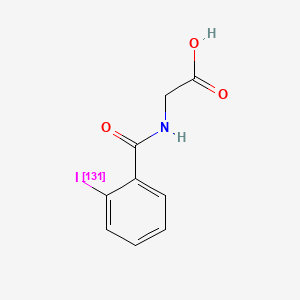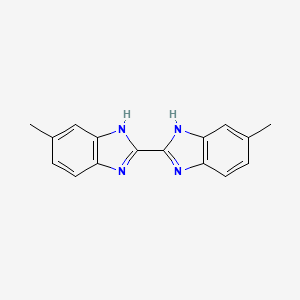
6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and material sciences
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The presence of methyl groups requires specific starting materials and reaction conditions to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process includes:
Condensation Reaction: o-phenylenediamine reacts with a methyl-substituted aldehyde or ketone.
Cyclization: The intermediate Schiff base undergoes cyclization under acidic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can modify the benzimidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products depend on the type of reaction. For example:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Functionalized benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes.
Receptor Modulation: Binding to receptors and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A methyl-substituted derivative with different properties.
5,6-dimethylbenzimidazole: Another methyl-substituted derivative with unique characteristics.
Uniqueness
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole stands out due to its dual benzimidazole rings and specific methylation pattern, which confer distinct chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
78196-70-0 |
|---|---|
Molekularformel |
C16H14N4 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4/c1-9-3-5-11-13(7-9)19-15(17-11)16-18-12-6-4-10(2)8-14(12)20-16/h3-8H,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
LTRADJKPFBPZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=NC4=C(N3)C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
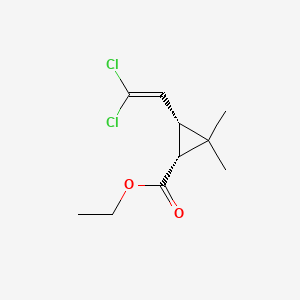

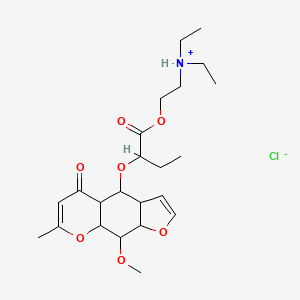

![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
